Pyrimidine, 5-nitro-2-styryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-styrylpyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a nitro group at the 5-position and a styryl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-styrylpyrimidine typically involves the condensation of 2-styrylpyrimidine with a nitrating agent. One common method is the nitration of 2-styrylpyrimidine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of 5-Nitro-2-styrylpyrimidine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: 5-Nitro-2-styrylpyrimidine can undergo oxidation reactions, particularly at the styryl group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the styryl group.
Reduction: 5-Amino-2-styrylpyrimidine.
Substitution: Halogenated derivatives of 5-Nitro-2-styrylpyrimidine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-styrylpyrimidine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to cytotoxic effects. This property makes it a potential candidate for use in chemotherapy and antimicrobial treatments.
Comparison with Similar Compounds
- 5-Nitro-2,4-dichloropyrimidine
- 5-Nitro-1,10-phenanthroline
- 5-Nitroimidazole
Comparison: 5-Nitro-2-styrylpyrimidine is unique due to the presence of both a nitro group and a styryl group, which confer distinct chemical reactivity and biological activity. Compared to 5-Nitro-2,4-dichloropyrimidine, which is primarily used as a radiosensitizer, 5-Nitro-2-styrylpyrimidine has broader applications in medicinal chemistry and materials science. Its structural features also differentiate it from 5-Nitroimidazole, which is widely used as an antimicrobial agent.
Properties
CAS No. |
54246-65-0 |
---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-nitro-2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)11-8-13-12(14-9-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |
InChI Key |
CMNLEIRGOGWIBG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.